5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S2/c1-10-2-4-15-13(8-10)20-18(22)12-9-11(3-5-14(12)25-15)21-27(23,24)17-7-6-16(19)26-17/h2-9,21H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYFOSSCYHIIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric disorders.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior and motor control.
Biological Activity
5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound with potential therapeutic applications, particularly in the field of neurology and psychiatry. This compound features a unique structural arrangement that includes a chloro group, a thiophene moiety, and a sulfonamide functional group. The presence of these functional groups suggests diverse interactions with biological targets, which may contribute to its pharmacological properties.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 386.83 g/mol. Its structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.83 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes involved in signal transduction pathways. Preliminary studies indicate that this compound may exhibit:
- Dopamine Receptor Modulation : It has been suggested that the compound interacts with dopamine receptors, which are crucial in regulating mood and behavior.
- Inhibition of Phosphodiesterase : The compound may also act as an inhibitor of phosphodiesterase enzymes, which play significant roles in cellular signaling by regulating cyclic nucleotide levels.
Research Findings
Recent studies have focused on the pharmacological profiles of this compound, highlighting its potential therapeutic effects:
- Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases.
- Antidepressant Activity : Behavioral assays in animal models have indicated that the compound may exhibit antidepressant-like effects, potentially through modulation of serotonin and norepinephrine pathways.
- Antitumor Activity : Initial screenings have revealed that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Neuroprotection : A research team conducted experiments using neuronal cell cultures exposed to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death compared to untreated controls.
- Behavioral Assessment in Rodents : In a controlled study assessing the antidepressant effects, rodents treated with the compound showed significant reductions in immobility time in forced swim tests compared to placebo groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Dibenzo[b,f][1,4]oxazepine vs. Dibenzo[b,f][1,4]thiazepine :
- Oxazepine (oxygen in the 7-membered ring) vs. Metabolic Stability: Thiazepine derivatives (e.g., Jin et al.’s compounds) may exhibit faster oxidation due to sulfur’s susceptibility to metabolic enzymes .
Example Compound :
- N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (C₂₂H₁₈ClN₂O₃S):
Substituent Modifications
Alkyl/Aryl Substituents :
Halogenation Patterns :
- 5-Chloro (target) vs. 3-Chloro or 4-Bromo (e.g., Jin’s N-(4-Bromobenzyl)-10-methyl-11-oxo-thiazepine-8-carboxamide 5-oxide):
Sulfonamide vs. Carboxamide Linkers
- Sulfonamide (target compound):
- Higher acidity (pKa ~1–2) due to electron-withdrawing sulfonyl group, enhancing solubility in physiological pH.
- Stronger hydrogen-bond acceptor capacity compared to carboxamides.
Oxidation State of Sulfur
- Sulfoxide (5-oxide) in Jin’s thiazepine derivatives vs. non-oxidized sulfonamide in the target compound: Sulfoxide increases polarity and may alter receptor selectivity (e.g., D2 dopamine receptor binding in Jin’s work) .
Comparative Data Table
Research Implications
- other targets) .
- Optimization Potential: Substituting the dibenzooxazepine core with electron-donating groups (e.g., methoxy) or varying the sulfonamide’s aryl/heteroaryl moiety could enhance selectivity and potency .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what key challenges arise during its synthesis?
The synthesis involves constructing the dibenzo[b,f][1,4]oxazepine core, followed by sulfonamide functionalization. A multi-step approach is typical:
- Step 1 : Formation of the dibenzo-oxazepine scaffold via cyclization of o-aminophenol derivatives under acidic conditions .
- Step 2 : Sulfonylation of the secondary amine using 5-chlorothiophene-2-sulfonyl chloride in anhydrous dichloromethane, requiring inert atmospheres to prevent hydrolysis .
- Key Challenges : Low yields due to steric hindrance at the sulfonylation step and competing side reactions (e.g., over-sulfonation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- NMR : Confirm regiochemistry of the sulfonamide group (e.g., H NMR: δ 10.2 ppm for NH proton; C NMR: sulfonyl S=O at ~110 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 463.0521 for CHClNOS) .
- XRD : Resolve crystallographic ambiguity in the dibenzo-oxazepine ring conformation .
Advanced Research Questions
Q. What experimental design strategies optimize reaction conditions for scale-up synthesis?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal sulfonylation conditions (e.g., 0°C, DCM, 1.2 eq sulfonyl chloride) .
- Flow Chemistry : Continuous-flow reactors improve heat dissipation and reduce hazardous intermediate accumulation (critical for diazo-containing precursors) .
Q. How can computational methods predict the compound’s reactivity or biological targets?
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as a hydrogen-bond acceptor) .
- Molecular Docking : Screen against protein databases (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Validate with SAR studies on analogs .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
- Kinetic Analysis : Compare inhibition constants (K) across assays to distinguish competitive vs. allosteric binding modes .
- Cross-Validation : Replicate experiments in orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Methodological Considerations
Q. How to mitigate hazards during synthesis (e.g., diazo intermediates)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
